4-Chlorobenzo[d]thiazole-2-thiol

Medicinal Chemistry ADME Prediction Physicochemical Properties

Researchers requiring a regiospecifically functionalized benzothiazole scaffold often encounter supply inconsistency for the 4-chloro isomer versus more common 5- or 6-substituted analogs. 4-Chlorobenzo[d]thiazole-2-thiol (CAS 1849-65-6) resolves this with the chlorine precisely at the 4-position, delivering a distinct electronic and steric profile essential for target binding. Its elevated XLogP of 2.9 (vs. 2.0 for unsubstituted 2-mercaptobenzothiazole) directly addresses the need for improved membrane permeability in CNS and oncology programs. • Enables direct C-H thiolation protocols for step-economical synthesis of thiolated intermediates. • Provides a defined hydrogen-bonding profile (1 donor, 2 acceptors) for predictable supramolecular assembly. • Supported by class-level patent evidence showing benzothiazole derivatives achieving 28-150 nM potency in Her-2 degradation assays.

Molecular Formula C7H4ClNS2
Molecular Weight 201.7 g/mol
CAS No. 1849-65-6
Cat. No. B156095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzo[d]thiazole-2-thiol
CAS1849-65-6
Molecular FormulaC7H4ClNS2
Molecular Weight201.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC(=S)S2
InChIInChI=1S/C7H4ClNS2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10)
InChIKeyMYBFPRUVQGKNIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzo[d]thiazole-2-thiol: Baseline Procurement Data


4-Chlorobenzo[d]thiazole-2-thiol (CAS 1849-65-6) is a chlorinated, thiol-substituted benzothiazole derivative with a molecular formula of C₇H₄ClNS₂ and a molecular weight of 201.7 g/mol . It exists as a solid with a reported melting point of 209-210°C and is soluble in common organic solvents . Its structure combines a benzothiazole core, a thiol (-SH) group at the 2-position, and a chlorine atom at the 4-position . These features confer specific reactivity patterns, including the ability to act as a nucleophile or ligand, making it a versatile intermediate in pharmaceutical and materials research .

Why Specify 4-Chlorobenzo[d]thiazole-2-thiol


Generic substitution with other benzothiazole derivatives, such as 2-mercaptobenzothiazole (MBT, CAS 149-30-4) or 5-chloro-2-mercaptobenzothiazole (CAS 5331-91-9), is not scientifically valid. The 4-chloro substituent exerts a unique electronic and steric influence on the aromatic ring, directly impacting the molecule's reactivity, binding affinity, and physical properties [1]. A manufacturer's report notes that the benzothiazole moiety is 'exceptionally sensitive to substitutions on the aromatic ring with a 7′-substituent essential for activity,' highlighting how a positional change from the 4- to the 5- or 6- position can drastically alter or eliminate desired performance in applications ranging from enzyme inhibition to vulcanization acceleration [2]. The following section provides quantitative evidence for why 4-Chlorobenzo[d]thiazole-2-thiol must be specified for certain research and industrial applications.

4-Chlorobenzo[d]thiazole-2-thiol: Comparative Evidence


Lipophilicity Comparison with 2-Mercaptobenzothiazole

The 4-chloro substitution confers a distinct physicochemical profile compared to the unsubstituted parent compound, 2-mercaptobenzothiazole (MBT). Specifically, 4-Chlorobenzo[d]thiazole-2-thiol has a calculated XLogP value of 2.9, while the reference MBT has a reported XLogP of 2.0 [1][2]. This 0.9 log unit increase indicates a 7.9-fold higher predicted lipophilicity, which is a critical parameter for membrane permeability and target engagement in biological systems [1].

Medicinal Chemistry ADME Prediction Physicochemical Properties

Hydrogen Bonding vs. 2-Chlorobenzothiazole

The compound exhibits a distinct hydrogen bonding profile compared to its 2-chloro-substituted isomer. 4-Chlorobenzo[d]thiazole-2-thiol possesses 1 hydrogen bond donor (thiol) and 2 hydrogen bond acceptors (N and S in thiazole) [1]. In contrast, a 2-chloro-substituted benzothiazole analog lacks the thiol group, resulting in zero hydrogen bond donors [2]. This fundamental difference dictates the molecule's capacity to form specific, directional intermolecular interactions in crystal packing and protein binding.

Crystal Engineering Supramolecular Chemistry Ligand Design

Direct C-H Thiolation of Heterocycles

4-Chlorobenzo[d]thiazole-2-thiol serves as a synthetic precursor for a novel direct C-H thiolation reaction. A published method uses this compound in the presence of KOH and DMSO with 1,3-propanedithiol to convert benzothiazoles and benzoxazoles into their corresponding heterocyclic thiols . This contrasts with traditional methods that require pre-functionalized starting materials (e.g., halogenated heterocycles). The method is characterized by its 'direct C-H mercaptolation of heterocyclic hydrocarbons and simple reaction system' .

Organic Synthesis C-H Functionalization Sulfur Chemistry

Her-2 Degradation Inhibitory Potential

While not isolated for 4-Chlorobenzo[d]thiazole-2-thiol, a patent analysis reveals that compounds within the broader benzothiazole class, particularly those with specific substitution patterns, exhibit potent biological activity. The report states that 'Some of these compounds exhibit low nanomolar inhibition activity in a Her-2 degradation assay (28-150 nM)' [1]. This provides a performance benchmark for the class, suggesting that 4-Chlorobenzo[d]thiazole-2-thiol, as a key building block, may be used to construct novel compounds with similar high potency.

Drug Discovery Oncology Enzyme Inhibition

4-Chlorobenzo[d]thiazole-2-thiol Applications


Lipophilicity-Driven Lead Optimization

This compound is specifically advantageous when a medicinal chemistry program requires a more lipophilic benzothiazole core. Its calculated XLogP of 2.9, which is 0.9 units higher than the parent 2-mercaptobenzothiazole (XLogP = 2.0), makes it the rational choice for improving cellular permeability and oral bioavailability in lead optimization [1]. This property is particularly relevant when developing central nervous system (CNS) drugs or other therapeutics where membrane crossing is a key challenge.

Direct C-H Thiolation of Heterocycles

As documented, 4-Chlorobenzo[d]thiazole-2-thiol is a key reagent in a novel protocol for the direct introduction of a thiol group onto benzothiazole and benzoxazole cores via C-H functionalization [1]. This method offers a more step-economical route to valuable thiolated intermediates compared to traditional methods that rely on pre-functionalized starting materials. This specific application represents a clear and unique utility for this compound in an academic or industrial synthesis laboratory.

Kinase & HSP Inhibitor Design

This compound is a strategic building block for constructing libraries of benzothiazole-based inhibitors. Class-level patent data shows that certain substituted benzothiazoles can achieve low nanomolar potency (28-150 nM) in assays like Her-2 degradation [1]. This positions 4-Chlorobenzo[d]thiazole-2-thiol as a valuable starting point for synthesizing novel analogs aimed at challenging drug targets in oncology or infectious disease.

Supramolecular Assembly via H-Bonding

In applications such as crystal engineering or the design of functional organic materials, the specific hydrogen bonding capacity of 4-Chlorobenzo[d]thiazole-2-thiol (1 donor, 2 acceptors) is a critical design parameter [1]. This profile is distinct from non-thiol analogs, allowing for the predictable formation of specific supramolecular synthons. This makes it the compound of choice for researchers aiming to build ordered structures where precise, directional non-covalent interactions are required.

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